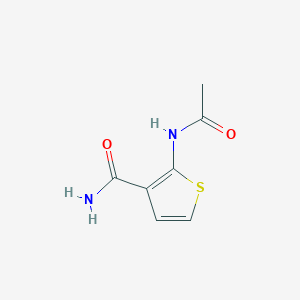
2-Acetamidothiophene-3-carboxamide
Cat. No. B2756732
Key on ui cas rn:
55654-14-3
M. Wt: 184.21
InChI Key: GQTVFFSGTYGONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07375131B2
Procedure details


Acetyl chloride (4.2 mL, 59 mmol) was added dropwise to a solution of 2-amino-thiophene-3-carboxylic acid amide (7.7 g, 54.2 mmol) in pyridine (100 mL) at 0° C. The temperature of the reaction mixture was raised to room temperature over a 3 h period until no remaining starting material was present based on LC-MS. The solvent was then removed under vacuum to give the above titled compound as brown solid (9.7 g, 52.7 mmol, 97.2% yield). LCMS [M+H]]+ m/z 185.



Name
Yield
97.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([NH2:13])=[O:12]>N1C=CC=CC=1>[C:1]([NH:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([NH2:13])=[O:12])(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CC1C(=O)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC=1SC=CC1C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 52.7 mmol | |
| AMOUNT: MASS | 9.7 g | |
| YIELD: PERCENTYIELD | 97.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
